molecular formula C11H8BrClS B14520670 2-(4-Bromophenyl)-5-(chloromethyl)thiophene CAS No. 62404-13-1

2-(4-Bromophenyl)-5-(chloromethyl)thiophene

Cat. No.: B14520670
CAS No.: 62404-13-1
M. Wt: 287.60 g/mol
InChI Key: GQGUVGBWMNOYEE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(chloromethyl)thiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and materials science. The presence of bromine and chlorine substituents on the phenyl and thiophene rings, respectively, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(chloromethyl)thiophene typically involves the following steps:

    Bromination of Phenylthiophene: The starting material, phenylthiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.

    Chloromethylation: The brominated phenylthiophene is then subjected to chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents to introduce the chloromethyl group at the 5-position of the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(chloromethyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.

    Coupling Reactions: The bromine substituent allows for coupling reactions such as Suzuki-Miyaura or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine or chlorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-5-(chloromethyl)thiophene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Biological Studies: Used in studies to understand the interactions of thiophene derivatives with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(chloromethyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes, receptors, or other proteins. The presence of bromine and chlorine substituents can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)thiophene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    2-(4-Chlorophenyl)-5-(chloromethyl)thiophene: Contains a chlorine atom instead of bromine on the phenyl ring, which can affect its reactivity and applications.

    2-Phenyl-5-(chloromethyl)thiophene: Lacks both bromine and chlorine substituents, making it less versatile in chemical reactions.

Uniqueness

2-(4-Bromophenyl)-5-(chloromethyl)thiophene is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and make it a valuable intermediate in organic synthesis and materials science. The combination of these substituents allows for a wide range of chemical transformations and applications, distinguishing it from similar compounds.

Properties

CAS No.

62404-13-1

Molecular Formula

C11H8BrClS

Molecular Weight

287.60 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(chloromethyl)thiophene

InChI

InChI=1S/C11H8BrClS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7H2

InChI Key

GQGUVGBWMNOYEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)CCl)Br

Origin of Product

United States

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